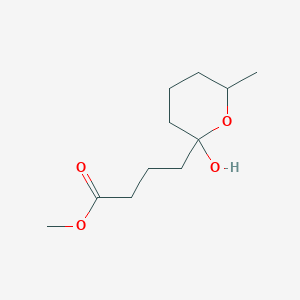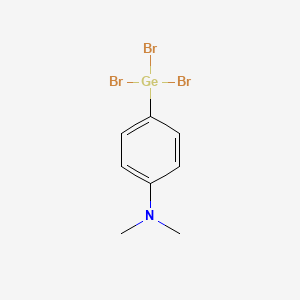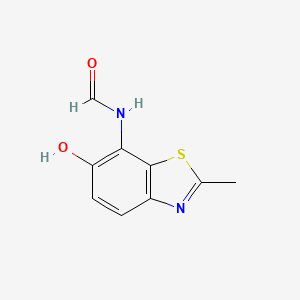
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide typically involves the formation of the benzothiazole ring followed by the introduction of the formamide group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions. Finally, the formamide group is introduced via formylation reactions using formic acid or formamide derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Multicomponent reactions and one-pot synthesis techniques are also commonly used to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxyl and formamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the hydroxyl, methyl, and formamide groups.
2-Aminobenzothiazole: Lacks the hydroxyl and formamide groups.
6-Hydroxybenzothiazole: Lacks the methyl and formamide groups.
Uniqueness
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is unique due to the presence of the hydroxyl, methyl, and formamide groups, which confer specific chemical and biological properties.
Properties
CAS No. |
91192-35-7 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-6-2-3-7(13)8(10-4-12)9(6)14-5/h2-4,13H,1H3,(H,10,12) |
InChI Key |
PRCOHNDAZNKYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



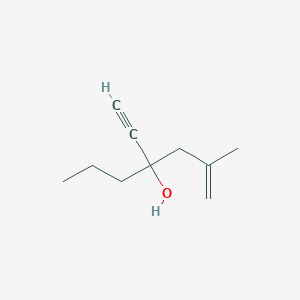
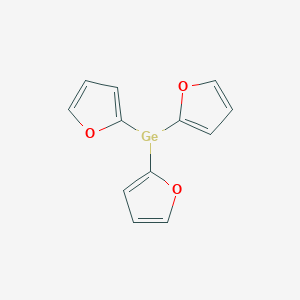
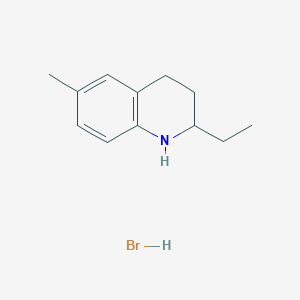
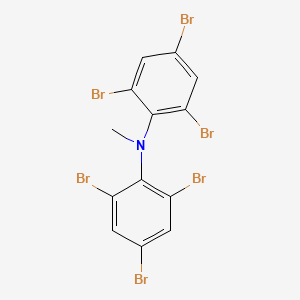
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
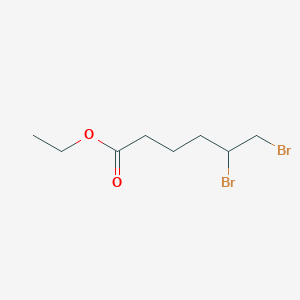
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
